(1,2-13C2)tetradecanoic acid, commonly known as myristic acid, is a saturated fatty acid with the molecular formula . This compound consists of a straight-chain structure with fourteen carbon atoms and a carboxylic acid functional group. The presence of stable isotopes of carbon (carbon-13) in its structure allows for various applications in metabolic studies and tracer experiments. Myristic acid is naturally found in several fats and oils, particularly in nutmeg, palm kernel oil, and coconut oil, where it serves as an important component of triglycerides .
Myristic acid has significant biological roles, particularly in human metabolism. It is known to influence lipid profiles by raising levels of low-density lipoprotein (LDL) cholesterol when consumed. This effect has implications for cardiovascular health . Additionally, myristic acid acts as a lipid anchor in biomembranes, facilitating the attachment of proteins to cell membranes, which is crucial for various cellular functions .
The synthesis of (1,2-13C2)tetradecanoic acid can be achieved through various methods:
(1,2-13C2)tetradecanoic acid has diverse applications:
Studies have demonstrated that tetradecanoic acid interacts with various biomolecules, influencing their behavior:
Several compounds share structural similarities with (1,2-13C2)tetradecanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Lauric Acid | C12H24O2 | Commonly found in coconut oil; shorter chain length. |
Palmitic Acid | C16H32O2 | Found in palm oil; one carbon longer than tetradecanoic acid. |
Stearic Acid | C18H36O2 | A saturated fatty acid found in animal fats; two carbons longer. |
Capric Acid | C10H20O2 | Shorter chain fatty acid; found in coconut oil and palm kernel oil. |
The uniqueness of (1,2-13C2)tetradecanoic acid lies in its specific chain length and the presence of carbon-13 isotopes, which enhance its utility in research applications compared to other similar compounds .
Irritant